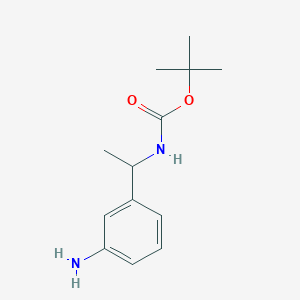

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate

Übersicht

Beschreibung

Tert-Butyl (1-(3-aminophenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, also known as tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate, is a compound with significant potential in biological research and pharmaceutical applications. Its structure includes a tert-butyl group, an aminophenyl moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.32 g/mol

- CAS Number : 2241107-77-5

The presence of the tert-butyl group provides steric hindrance, influencing the compound's binding affinity and reactivity. The aminophenyl group is capable of forming hydrogen bonds and engaging in π-π interactions, while the carbamate can undergo hydrolysis under physiological conditions, releasing active intermediates .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may act as a precursor for synthesizing bioactive molecules and potential pharmaceuticals. Its mechanism includes:

- Hydrogen Bonding : The aminophenyl group can participate in hydrogen bonding with target proteins.

- Steric Effects : The bulky tert-butyl group may influence the accessibility of the compound to its targets.

- Hydrolysis : The carbamate group can hydrolyze, leading to the release of reactive species that may exert biological effects .

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development:

1. Antiviral Activity

A study on peptidomimetic compounds demonstrated that modifications similar to those found in this compound could enhance inhibitory activity against viral proteases, such as SARS-CoV 3CL protease. This suggests potential applications in antiviral drug design .

2. Neuroprotective Effects

Research has indicated that compounds with structural similarities to this compound may possess neuroprotective properties. For instance, studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage .

3. Pharmaceutical Research

As an N-Boc protected amine, this compound is utilized in various synthetic routes for developing pharmaceutical agents. The stability provided by the Boc protection enhances reactivity in synthetic applications, making it valuable in organic chemistry and drug development .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds or derivatives:

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Protecting Group in Organic Synthesis

One of the primary applications of tert-Butyl (1-(3-aminophenyl)ethyl)carbamate is its role as a protecting group for amines during peptide synthesis. This is crucial in preventing unwanted reactions at the amine site, thereby enhancing the yield and purity of the desired products. The stability and ease of removal of this protecting group make it a favored choice among chemists .

Biological Applications

Pharmaceutical Research

In medicinal chemistry, this compound is instrumental in synthesizing drug candidates that require amine protection during their development. Its ability to stabilize reactive intermediates facilitates the creation of complex pharmaceuticals .

Enzyme Inhibition Studies

Research indicates that this compound may act as a reversible inhibitor for certain proteases, which are vital in various physiological processes and disease mechanisms, including cancer and viral infections. Studies have shown that related compounds display significant inhibitory activity against SARS-CoV proteases, suggesting potential therapeutic applications .

Synthesis of Novel Compounds

A study conducted on a series of new tert-butyl 2-(substituted benzamido) phenylcarbamates demonstrated promising anti-inflammatory activities. These compounds were synthesized from tert-butyl 2-amino phenylcarbamate through condensation reactions, showing inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Neuroprotective Studies

Research exploring the neuroprotective effects of aromatic carbamates indicated that derivatives similar to this compound exhibited varying degrees of activity against neurodegenerative conditions. The findings suggest that structural modifications can enhance biological efficacy, paving the way for future drug development .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKBDHFLADZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587632 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180079-59-8 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.